Ethyl 2-cyclopentylacetate
Overview
Description
Ethyl 2-cyclopentylacetate is an organic compound with the molecular formula C₉H₁₆O₂. It is an ester derived from the reaction of cyclopentylacetic acid and ethanol. This compound is known for its applications in various scientific research fields, including pharmaceutical synthesis and fragrance creation.
Mechanism of Action
Target of Action
Ethyl 2-cyclopentylacetate is a complex organic compound
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes are areas for future research.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity is indicated by a Log Po/w (iLOGP) value of 2.61 , suggesting that it may have good bioavailability.
Biochemical Analysis
Biochemical Properties
It is known that it has a high GI absorption and is BBB permeant . It does not inhibit any major cytochrome P450 enzymes, indicating that it may not significantly interact with these enzymes
Molecular Mechanism
It is known that it does not inhibit any major cytochrome P450 enzymes , suggesting that it may not exert its effects through these enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyclopentylacetate can be synthesized through the esterification of cyclopentylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where cyclopentylacetic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this ester can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Scientific Research Applications
Ethyl 2-cyclopentylacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products
Comparison with Similar Compounds
Methyl 2-cyclopentylacetate: Similar in structure but with a methyl group instead of an ethyl group.
Cyclopentylacetic acid: The parent acid from which this compound is derived.
Ethyl cyclopentylcarboxylate: Another ester with a similar cyclopentyl ring structure.
Uniqueness: this compound is unique due to its specific ester linkage and the presence of the cyclopentyl ring, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and in the fragrance industry .
Properties
IUPAC Name |
ethyl 2-cyclopentylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-11-9(10)7-8-5-3-4-6-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSADESEDBCPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289671 | |
Record name | Ethyl 2-cyclopentylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18322-54-8 | |
Record name | 18322-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-cyclopentylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cyclopentylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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